molecular formula C19H23NO4S B11792242 2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine

2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine

Cat. No.: B11792242
M. Wt: 361.5 g/mol
InChI Key: KLXKHFBDICFEPD-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine is an organic compound that features a pyrrolidine ring substituted with a 2,6-dimethoxyphenyl group and a tosyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine typically involves the reaction of 2,6-dimethoxyphenyl derivatives with pyrrolidine under specific conditions. One common method includes the use of tosyl chloride to introduce the tosyl group. The reaction conditions often involve the use of a base such as triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents and catalysts is crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethoxyphenyl)-1-tosylpyrrolidine is unique due to its combination of the 2,6-dimethoxyphenyl group and the tosyl group on a pyrrolidine ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine

InChI

InChI=1S/C19H23NO4S/c1-14-9-11-15(12-10-14)25(21,22)20-13-5-6-16(20)19-17(23-2)7-4-8-18(19)24-3/h4,7-12,16H,5-6,13H2,1-3H3

InChI Key

KLXKHFBDICFEPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(C=CC=C3OC)OC

Origin of Product

United States

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